molecular formula C11H13ClN6O B2904383 2-chloro-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide CAS No. 1808528-04-2

2-chloro-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide

Cat. No. B2904383
CAS RN: 1808528-04-2
M. Wt: 280.72
InChI Key: PPYGAHLOPGNDBB-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide” contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and a carboxamide group attached to the 4-position of the pyridine ring . It also has a tetrazole ring, which is a five-membered ring containing four nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the nitrogen atoms in the pyridine and tetrazole rings would likely result in a polar molecule. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The chloro group could potentially be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms and a chloro group would likely make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising biological activity, it could be further developed and optimized as a drug .

properties

IUPAC Name

2-chloro-N-[1-(2H-tetrazol-5-yl)butyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN6O/c1-2-3-8(10-15-17-18-16-10)14-11(19)7-4-5-13-9(12)6-7/h4-6,8H,2-3H2,1H3,(H,14,19)(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYGAHLOPGNDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NNN=N1)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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